molecular formula C15H18N8 B503233 4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine

4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine

Katalognummer: B503233
Molekulargewicht: 310.36g/mol
InChI-Schlüssel: PAJWTLWGKRXQNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring substituted with a dimethylaminomethyl group, a methyl group, and a phenyltetrazolyl group

Eigenschaften

Molekularformel

C15H18N8

Molekulargewicht

310.36g/mol

IUPAC-Name

4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyltetrazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H18N8/c1-16-15-17-9-12(13(18-15)10-22(2)3)14-19-20-21-23(14)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,16,17,18)

InChI-Schlüssel

PAJWTLWGKRXQNX-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C(=N1)CN(C)C)C2=NN=NN2C3=CC=CC=C3

Kanonische SMILES

CNC1=NC=C(C(=N1)CN(C)C)C2=NN=NN2C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the pyrimidine and dimethylaminomethyl groups.

    2-amino-4,6-dimethylpyrimidine: Contains the pyrimidine ring with different substituents.

    N-methyl-5-(1-phenyltetrazol-5-yl)pyrimidin-2-amine: Similar structure but without the dimethylaminomethyl group.

Uniqueness

4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.